Lazabemide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis and evaluation of lazabemide and its derivatives involve designing compounds that inhibit MAO-A or MAO-B with varying intensities. These compounds use lazabemide as the lead compound, undergoing modifications to enhance their inhibitory activity on monoamine oxidase. The derivatives, such as compounds 3a, 3d, and 3f, have shown significant inhibition of MAO-A, while compounds 3i and 3m are more active against MAO-B. These findings indicate the potential of lazabemide derivatives in providing new inhibitors for MAO activity, contributing to the understanding of lazabemide's chemical synthesis and its implications for therapeutic use (Shiyang Zhou et al., 2018).
Scientific Research Applications
Parkinson's Disease Treatment : Lazabemide has shown promise in treating Parkinson's disease. For instance, an l-dopa-lazabemide prodrug has potential in enhancing dopamine levels in Parkinson's disease patients, thereby improving oral bioavailability (Hoon, Petzer, Viljoen, & Petzer, 2017). Additionally, lazabemide, a selective MAOB inhibitor, effectively delays the need for levodopa in early Parkinson's disease patients (Kieburtz, 1996).
Monoamine Oxidase Inhibition : Derivatives of lazabemide are effective in inhibiting monoamine oxidase activity, thereby increasing levels of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in plasma and brain tissue (Zhou, Chen, & Huang, 2018).
Smoking Cessation Aid : Lazabemide may also aid in smoking cessation by restoring normal brain and platelet MAOB activity in smokers (Berlin et al., 2002).
Antioxidant Activity : Exhibiting potent antioxidant activity, lazabemide could potentially benefit neurodegenerative diseases like Alzheimer's by inhibiting membrane lipid peroxidation (Mason, Olmstead, & Jacob, 2000).
Pharmacodynamics : Research on its pharmacodynamics shows that lazabemide effectively inhibits platelet MAO-B activity for up to 20 hours, without significant correlation to age (Holford, Guentert, Dingemanse, & Kettler, 1994).
Safety and Tolerability : Studies have found lazabemide to be well-tolerated in Parkinson's disease patients, without causing significant cardiac arrhythmias, though it may induce asymptomatic, orthostatic drops in systolic blood pressure (Narabayashi et al., 1999).
Safety And Hazards
Lazabemide hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation .
Relevant Papers
A paper titled “Lazabemide, a selective, reversible monoamine … - Semantic Scholar” discusses the assessment of Lazabemide as a reversible selective MAOB inhibitor that promotes smoking cessation .
properties
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lazabemide hydrochloride | |
CAS RN |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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